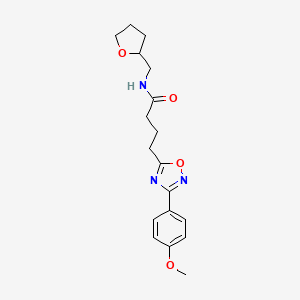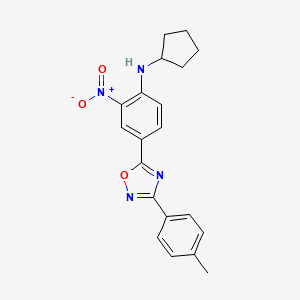
N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as CP-ONPA, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the family of oxadiazole derivatives, which have been shown to possess a broad range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves its selective binding to the active site of protein tyrosine kinases. Upon binding, this compound undergoes a conformational change that allows it to emit a fluorescent signal upon phosphorylation. This property has been used to develop various assays for the detection of protein tyrosine kinase activity.
Biochemical and Physiological Effects:
This compound has been shown to selectively bind to protein tyrosine kinases and emit a fluorescent signal upon phosphorylation. This property has been used to investigate the role of protein tyrosine kinases in various biological processes, such as cell signaling and cancer development. This compound has also been shown to have minimal cytotoxicity, making it a useful tool for studying protein tyrosine kinase activity in live cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline as a fluorescent probe for protein tyrosine kinase activity is its high selectivity and sensitivity. This compound has been shown to selectively bind to the active site of protein tyrosine kinases and emit a fluorescent signal upon phosphorylation, making it a useful tool for studying protein tyrosine kinase activity in vitro and in live cells. However, one of the limitations of using this compound is its relatively low photostability, which can limit its use in long-term imaging experiments.
Direcciones Futuras
There are several future directions for the use of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in scientific research. One potential direction is the development of new assays for the detection of protein tyrosine kinase activity using this compound. Another potential direction is the modification of this compound to improve its photostability and reduce its cytotoxicity. Additionally, this compound could be used to investigate the role of protein tyrosine kinases in various disease states, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that starts with the reaction of cyclopentanone with ethyl nitrite to form the corresponding diazo compound. The diazo compound is then reacted with p-tolyl hydrazine and acetic anhydride to give the intermediate 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 4-aminoacetophenone to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-nitro-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been widely used in scientific research as a fluorescent probe for the detection of protein tyrosine kinase activity. It has been shown to selectively bind to the active site of protein tyrosine kinases and emit a fluorescent signal upon phosphorylation. This property has been used to investigate the role of protein tyrosine kinases in various biological processes, such as cell signaling and cancer development.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-8-14(9-7-13)19-22-20(27-23-19)15-10-11-17(18(12-15)24(25)26)21-16-4-2-3-5-16/h6-12,16,21H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPXGLBEBJIZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

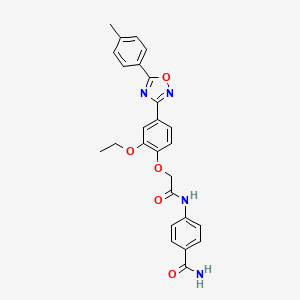
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7698487.png)

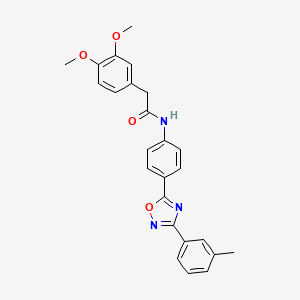
![5-oxo-3-phenyl-N-[3-(propan-2-yloxy)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698501.png)



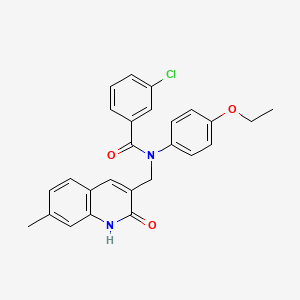
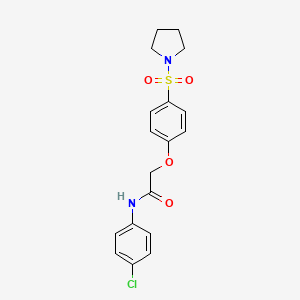
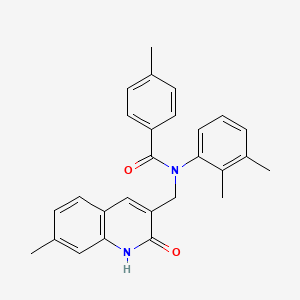
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chlorophenyl)acetamide](/img/structure/B7698559.png)

